molecular formula C9H8BNO3 B2625360 [3-(1,3-Oxazol-5-yl)phenyl]boronic acid CAS No. 902775-28-4

[3-(1,3-Oxazol-5-yl)phenyl]boronic acid

Cat. No.: B2625360
CAS No.: 902775-28-4
M. Wt: 188.98
InChI Key: SOFRWUFTUVHYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the SM coupling reaction requires a metal catalyst, typically palladium . The stability and efficacy of this compound can also be affected by these factors .

Biochemical Analysis

Biochemical Properties

[3-(1,3-Oxazol-5-yl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The compound’s ability to form stable complexes with biomolecules is attributed to the boronic acid group’s affinity for hydroxyl groups, which are commonly found in biological systems.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound has been shown to alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of proteasomes, which are responsible for degrading unneeded or damaged proteins . By binding to the active sites of proteasomes, the compound prevents the breakdown of proteins, leading to an accumulation of these molecules within the cell. This inhibition can trigger various cellular responses, including apoptosis and cell cycle arrest. Additionally, this compound can interact with other enzymes, either inhibiting or activating their activity, depending on the specific context.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. In in vitro and in vivo studies, the temporal effects of this compound have been observed to vary, with some studies reporting sustained activity over extended periods, while others note a decline in activity due to degradation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit minimal toxicity and adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, facilitated by transporter proteins such as ABC transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific biomolecules, which can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. For example, its localization to the nucleus can facilitate interactions with transcription factors, while its presence in the mitochondria can influence cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid typically involves the reaction of 3-bromo-1,3-oxazole with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium(0) complexes, often with a phosphine ligand, in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: These methods often involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing robust purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it a valuable building block in the synthesis of complex organic molecules .

Biology and Medicine: Boronic acids, including this compound, have been explored for their potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases, making them candidates for drug development .

Industry: In the industrial sector, boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them useful in the design of glucose sensors and other diagnostic tools .

Comparison with Similar Compounds

Uniqueness: The presence of the oxazole ring in [3-(1,3-Oxazol-5-yl)phenyl]boronic acid provides additional sites for interaction and reactivity, enhancing its utility in both synthetic and biological applications.

Properties

IUPAC Name

[3-(1,3-oxazol-5-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFRWUFTUVHYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CN=CO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.